Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)amino)ethyl)carbamate
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Description
Benzyl carbamate, with the chemical formula C₈H₉NO₂ , is a white solid compound. It can be viewed as the ester of carbamic acid (O=C(OH)(NH₂)) and benzyl alcohol. Although it is produced from benzyl chloroformate with ammonia, it serves as a protected form of ammonia in the synthesis of primary amines. Notably, the C₆H₅CH₂OC(O) group is removable with Lewis acids after N-alkylation .
Synthesis Analysis
Benzyl carbamate is synthesized by reacting benzyl chloroformate with ammonia. The resulting compound is a white solid that exhibits moderate solubility in water and good solubility in organic solvents. Its synthesis is crucial for the preparation of primary amines .
Mechanism of Action
- Free Radical Reaction : The compound contains a benzyl group, which is susceptible to free radical reactions. One possible mechanism involves the formation of a succinimidyl radical (S·) from N-bromosuccinimide (NBS). The S· can then abstract a hydrogen atom from the compound, leading to the formation of succinimide (SH) .
Mode of Action
Result of Action
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]amino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c29-22(15-24-23(30)31-16-17-6-2-1-3-7-17)25-19-10-12-28(13-11-19)21-14-18-8-4-5-9-20(18)26-27-21/h1-3,6-7,14,19H,4-5,8-13,15-16H2,(H,24,30)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIJIHOPWQNWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CNC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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